Cas no 871038-72-1 (Raltegravir potassium)

Raltegravir potassium structure
Raltegravir potassium structure
Product name:Raltegravir potassium
CAS No:871038-72-1
MF:C20H21FKN6O5
Molecular Weight:483.514648199081
MDL:MFCD12031642
CID:69167
PubChem ID:23668479

Raltegravir potassium 化学的及び物理的性質

名前と識別子

    • Raltegravir potassium
    • N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide potassium salt
    • MK 0518
    • Raltegravir Potassium Salt
    • Raltegravir (potassium salt)
    • Raltegravir Potassiu
    • MK0518 potassium salt
    • MK-0518 potassium salt
    • Raltegravir K
    • Raltegravir(MK-0518)
    • Isentress
    • Raltegravir ( K salt) API
    • AK326594
    • 43Y000U234
    • potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
    • C20H20FN6O5.K
    • Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-
    • 4-Pyrimidinecarboxamide, N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-, monopotassium salt (9CI)
    • Ralegravir
    • Raltegravir potassium [USAN]
    • RALTEGRAVIR MONOPOTASSIUM SALT [MI]
    • AS-19171
    • RALTEGRAVIR POTASSIUM [USP MONOGRAPH]
    • CHEMBL518520
    • N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • Raltegravir (potassium)
    • AKOS015896594
    • RALTEGRAVIR POTASSIUM (USP-RS)
    • CS-3263
    • RALTEGRAVIR POTASSIUM (MART.)
    • Isentress hd
    • RALTEGRAVIR POTASSIUM [EP MONOGRAPH]
    • MFCD12031642
    • 871038-72-1 (potassium)
    • UNII-43Y000U234
    • RALTEGRAVIR POTASSIUM (EP MONOGRAPH)
    • BCP01757
    • L000900612 POTASSIUM SALT
    • L-000900612 POTASSIUM SALT
    • DTXSID501007339
    • MK0518 POTASSIUM
    • Raltegravir potassium (JAN/USAN)
    • 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-, monopotassium salt
    • 871038-72-1
    • SCHEMBL15939218
    • HY-10353A
    • MK-518
    • Isentress (TN)
    • BCPP000092
    • RALTEGRAVIR POTASSIUM [USP-RS]
    • Potassium, Raltegravir
    • AC-2062
    • IFUKBHBISRAZTF-UHFFFAOYSA-M
    • BR164314
    • RALTEGRAVIR POTASSIUM (USP MONOGRAPH)
    • potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
    • BDBM50480673
    • DUTREBIS COMPONENT RALTEGRAVIR POTASSIUM
    • RALTEGRAVIR POTASSIUM [JAN]
    • Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidin-5-olate
    • MK-0518 POTASSIUM
    • CCG-269568
    • Raltegravir monopotassium salt
    • Raltegravir potassium- Bio-X
    • RALTEGRAVIR POTASSIUM [MART.]
    • Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
    • Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
    • AB01274746-01
    • Q-201657
    • Raltegravir potassium [USAN:JAN]
    • potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
    • RALTEGRAVIR POTASSIUM [ORANGE BOOK]
    • D07133
    • RALTEGRAVIR POTASSIUM [WHO-DD]
    • RALTEGRAVIR POTASSIUM COMPONENT OF DUTREBIS
    • N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide monopotassium salt
    • Q27258678
    • MK 0518 potassium salt
    • MDL: MFCD12031642
    • インチ: 1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);
    • InChIKey: NLDVPINGTPMESH-UHFFFAOYSA-N
    • SMILES: [K].O=C(C1OC(C)=NN=1)NC(C)(C)C1N(C)C(=O)C(O)=C(C(NCC2C=CC(F)=CC=2)=O)N=1

計算された属性

  • 精确分子量: 482.11200
  • 同位素质量: 482.112
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 9
  • 重原子数量: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 843
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 153

じっけんとくせい

  • Color/Form: Gray white solid
  • 密度みつど: 1.46
  • ゆうかいてん: 282ºC
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • PSA: 155.07000
  • LogP: 2.13150
  • じょうきあつ: No data available

Raltegravir potassium Security Information

Raltegravir potassium 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Raltegravir potassium Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A100140-5mg
Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
871038-72-1 98+%
5mg
$5.0 2025-02-19
ChemScence
CS-3263-50mg
Raltegravir (potassium)
871038-72-1 99.96%
50mg
$160.0 2022-04-26
Ambeed
A100140-10mg
Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
871038-72-1 98+%
10mg
$7.0 2025-02-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14314-5mg
Raltegravir potassium salt
871038-72-1 98%
5mg
¥768.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14314-10mg
Raltegravir potassium salt
871038-72-1 98%
10mg
¥1152.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14314-50mg
Raltegravir potassium salt
871038-72-1 98%
50mg
¥3583.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R73870-25mg
Raltegravir Potassium
871038-72-1 98%
25mg
¥318.0 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2239-10 mg
Raltegravir potassium
871038-72-1 98.00%
10mg
¥987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2239-100 mg
Raltegravir potassium
871038-72-1 98.00%
100MG
¥4675.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2239-50 mg
Raltegravir potassium
871038-72-1 98.00%
50mg
¥3117.00 2022-04-26

Raltegravir potassium 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 -
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Synthetic Circuit 2

Reaction Conditions
1.1 -
2.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
3.1 -
4.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
4.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
4.3 Reagents: Triethylamine
5.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
5.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydroxylamine Solvents: Isopropanol
2.1 -
3.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
4.1 -
5.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
5.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
5.3 Reagents: Triethylamine
6.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
6.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Synthetic Circuit 4

Reaction Conditions
Reference
Preparation of benzyl 2-[4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1- methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]carbamate
Anonymous, IP.com Journal, 2012, 13,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of benzyl 2-[4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1- methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]carbamate
Anonymous, IP.com Journal, 2012, 13,

Synthetic Circuit 6

Reaction Conditions
1.1 -
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
2.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
2.3 Reagents: Triethylamine
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 °C → 5 °C
1.2 Solvents: Dichloromethane ;  90 - 180 min, 0 - 5 °C; 5 °C → 25 °C; 2 h, 20 - 25 °C
1.3 Reagents: p-Toluenesulfonic acid ,  Triethylamine Solvents: Dichloromethane ;  60 - 90 min, 20 - 25 °C; 60 - 70 min, 20 - 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
3.1 -
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Magnesium hydroxide ,  Sulfoxonium, trimethyl-, iodide (1:1) ;  30 °C → 95 °C; 95 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C; pH 0.5 - 1.5, 40 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
2.1 -
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
1.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
1.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
1.3 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
2.1 -
3.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
3.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
3.3 Reagents: Triethylamine
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
2.1 -
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  30 min, 20 - 30 °C; 30 °C → 60 °C; 15 - 20 min, 55 - 60 °C
1.2 30 min, 55 - 60 °C; 60 - 70 °C
1.3 Reagents: Acetic acid ;  30 min, 60 - 70 °C; 60 - 70 min, 60 - 70 °C; 30 - 90 min, 70 °C → 30 °C; 30 - 40 min, 25 - 30 °C
2.1 Reagents: Magnesium hydroxide ,  Sulfoxonium, trimethyl-, iodide (1:1) ;  30 °C → 95 °C; 95 °C → 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C; pH 0.5 - 1.5, 40 °C
2.3 Reagents: Sodium bisulfite Solvents: Water ;  60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
3.1 -
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Synthetic Circuit 14

Reaction Conditions
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene
2.1 -
2.2 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Raltegravir potassium Raw materials

Raltegravir potassium Preparation Products

Raltegravir potassium Suppliers

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:871038-72-1)Raltegravir Potassium
注文番号:RY174
在庫ステータス:in Stock
はかる:1g
Purity:99% HPLC
Pricing Information Last Updated:Monday, 26 August 2024 11:30
Price ($):
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:871038-72-1)Raltegravir potassium
注文番号:A25486
在庫ステータス:in Stock/in Stock
はかる:25g/100g
Purity:99%/99%
Pricing Information Last Updated:Friday, 30 August 2024 04:18
Price ($):152.0/526.0
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:871038-72-1)Raltegravir potassium
注文番号:JY026
在庫ステータス:in stock
はかる:1g/5g/1kg/25kg
Purity:98%-99%%
Pricing Information Last Updated:Thursday, 26 December 2024 14:06
Price ($):

Raltegravir potassium 関連文献

Raltegravir potassiumに関する追加情報

Raltegravir Potassium: A Comprehensive Overview

Raltegravir potassium, with the CAS number 871038-72-1, is a potent antiretroviral drug that has revolutionized the treatment of HIV infection. As a member of the integrase strand transfer inhibitor (INSTI) class, Raltegravir potassium has demonstrated exceptional efficacy in suppressing viral load and improving the quality of life for patients with HIV/AIDS. This article delves into the chemical properties, pharmacokinetics, clinical applications, and recent advancements in research related to Raltegravir potassium.

The chemical structure of Raltegravir potassium is characterized by its ability to inhibit the integrase enzyme, a critical component of the HIV lifecycle. By preventing the integration of viral DNA into the host genome, Raltegravir potassium effectively halts the replication of the virus. This mechanism of action makes it a cornerstone in combination antiretroviral therapy (cART), particularly for treatment-experienced patients who may have developed resistance to other classes of antiretroviral drugs.

Recent studies have highlighted the importance of Raltegravir potassium in achieving sustained virological suppression. A 2023 clinical trial published in *The Lancet* demonstrated that patients treated with Raltegravir potassium in combination with other antiretrovirals experienced a significant reduction in viral load within the first 4 weeks of therapy. This rapid response underscores its role as a first-line option in HIV management.

In terms of pharmacokinetics, Raltegravir potassium exhibits favorable bioavailability and a relatively short half-life, necessitating twice-daily administration. However, its efficacy is not compromised by food intake, making it a convenient option for patients. The drug is primarily metabolized in the liver via cytochrome P450 enzymes, with minimal renal excretion, which reduces the risk of nephrotoxicity compared to other antiretrovirals.

One of the most significant advancements in Raltegravir potassium research is its potential in preventing mother-to-child transmission (MTCT) of HIV. A 2022 study conducted in sub-Saharan Africa revealed that administering Raltegravir potassium to HIV-positive mothers during pregnancy and breastfeeding significantly reduced the risk of transmitting the virus to their infants. This finding has profound implications for global HIV prevention strategies.

Another area of active research involves optimizing dosing regimens for Raltegravir potassium. A 2023 phase III trial explored once-daily administration combined with other INSTIs and found comparable efficacy to twice-daily dosing, suggesting potential simplification of treatment regimens without compromising outcomes.

In conclusion, Raltegravir potassium remains a critical component of HIV therapy due to its potent antiviral activity and favorable safety profile. Ongoing research continues to uncover new applications and refine treatment strategies, ensuring that this drug remains at the forefront of HIV/AIDS management.

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